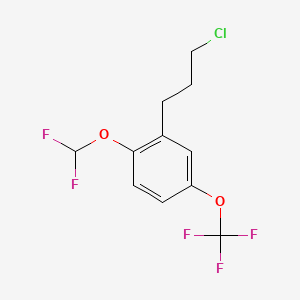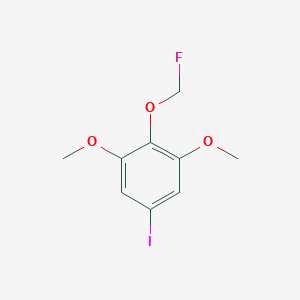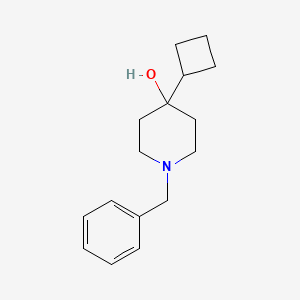
1-Benzyl-4-cyclobutylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Benzyl-4-cyclobutylpiperidin-4-ol typically involves the use of piperidine as a starting material. One common synthetic route includes the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . Another method involves the reaction of 1-benzoyl-4-piperidine carboxylic acid with appropriate reagents to yield the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Benzyl-4-cyclobutylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
1-Benzyl-4-cyclobutylpiperidin-4-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-cyclobutylpiperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor .
Comparación Con Compuestos Similares
1-Benzyl-4-cyclobutylpiperidin-4-ol can be compared with other piperidine derivatives such as:
1-Benzyl-4-hydroxypiperidine: Similar in structure but lacks the cyclobutyl group, which may affect its biological activity.
1-Benzyl-4-piperidinol: Another closely related compound with similar chemical properties but different pharmacological profiles.
The uniqueness of this compound lies in its cyclobutyl group, which can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development and research .
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
1-benzyl-4-cyclobutylpiperidin-4-ol |
InChI |
InChI=1S/C16H23NO/c18-16(15-7-4-8-15)9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6,15,18H,4,7-13H2 |
Clave InChI |
CYVYTDYUSUZQGB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2(CCN(CC2)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


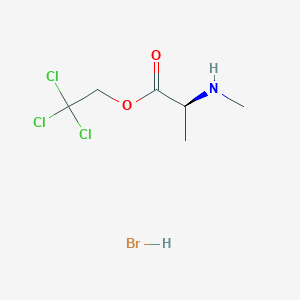
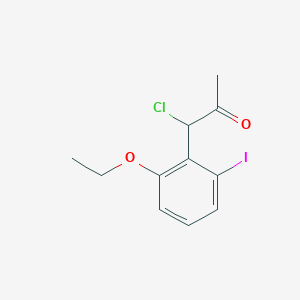
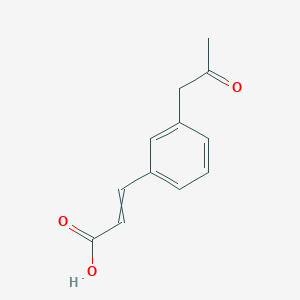
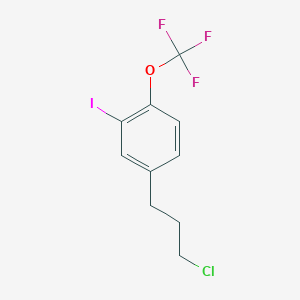
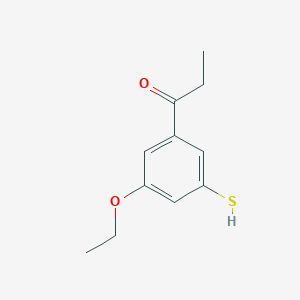
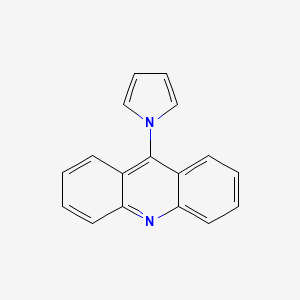

![(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14062285.png)
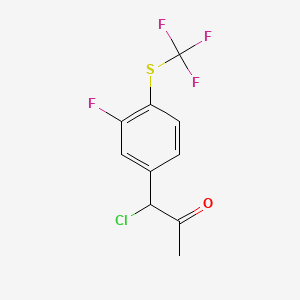
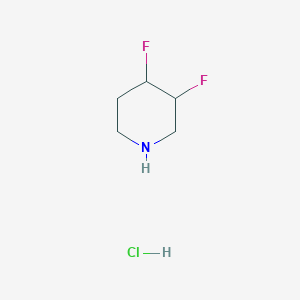
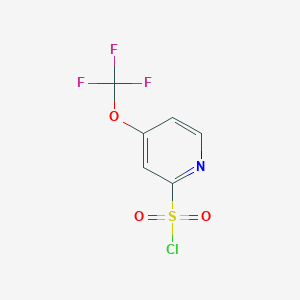
![1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B14062318.png)
